2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide
Overview
Description
2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide (TFI) is a chemical compound that has been used in various scientific research applications and laboratory experiments. TFI is a versatile compound that exhibits a wide range of biological and physiological effects. It has been used in the synthesis of other compounds, as well as in the investigation of biochemical and physiological processes.
Scientific Research Applications
Chemical Synthesis and Modifications
The compound has been explored in the context of chemical synthesis and modifications. For instance, Gagosz and Zard (2006) discussed a xanthate-transfer approach to α-trifluoromethylamines, which may involve derivatives of 2,2,2-trifluoroacetamide, indicating its relevance in the synthesis of biologically active compounds and fluorinated derivatives (Gagosz & Zard, 2006). Similarly, Shainyan et al. (2015) studied the oxidative addition of trifluoroacetamide to alkenes, highlighting its potential in forming various iodinated and fluorinated compounds, which could be crucial in pharmaceutical and agricultural applications (Shainyan et al., 2015).
Crystal Structure and Material Science
The study of the crystal structure of related compounds is also an important application. For example, Kalita and Baruah (2010) examined the spatial orientations of similar amide derivatives, which can have implications in materials science and molecular engineering (Kalita & Baruah, 2010).
Herbicide Research
In the field of agriculture, compounds similar to 2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide have been studied for their role in herbicide activity. Banks and Robinson (1986) investigated the soil reception and activity of acetochlor, a chloroacetanilide herbicide, which shares structural similarities with the compound . This research is vital for understanding the environmental impact and efficacy of such herbicides (Banks & Robinson, 1986).
Radiopharmaceuticals and Imaging
Latli and Casida (1995) explored the radiosynthesis of a chloroacetanilide herbicide, which is closely related to the chemical structure of the compound. Such studies are crucial for the development of radiopharmaceuticals and imaging agents (Latli & Casida, 1995).
Organic Chemistry and Drug Development
Research in organic chemistry, particularly focusing on novel synthesis methods and potential applications in drug development, is another area where this compound is relevant. The work by Bordeau et al. (2006) on difluoro(trimethylsilyl)acetamides, which are precursors to difluoroazetidinones, suggests potential applications in pharmaceutical synthesis (Bordeau et al., 2006).
properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3INO2/c1-18-8-2-3-9(15)7(6-8)4-5-16-10(17)11(12,13)14/h2-3,6H,4-5H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMUEECVVGWXHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)CCNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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